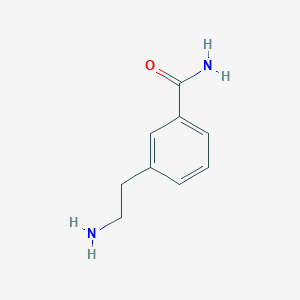
3-(2-Aminoethyl)benzamide
Descripción general
Descripción
“3-(2-Aminoethyl)benzamide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O/c10-5-4-7-2-1-3-8 (6-7)9 (11)12/h1-3,6H,4-5,10H2, (H2,11,12) . This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 164.21 . Most amides, including “this compound”, are solids at room temperature and have high boiling points and melting points .
Aplicaciones Científicas De Investigación
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds have shown efficacy in human lung and colon carcinoma models, indicating their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of ortho-amino substituted benzamide derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing potential as therapeutic agents for infectious diseases (Ammaji et al., 2019).
Renal Ischemia/Reperfusion Injury
3-Aminobenzamide, a derivative of benzamide, has been studied for its protective effect on kidney injury induced by ischemia/reperfusion (I/R). It has shown to decrease oxidative and nitrosative stress, thus reducing renal dysfunction and injury (Oztaş et al., 2009).
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl) benzamides have exhibited antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings support the potential use of benzamides in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. Such inhibition has implications for cancer therapy, as it can lead to the activation of tumor suppressor genes (Zhou et al., 2008).
Oxidative Coupling in Organic Synthesis
Benzamides containing an 8-aminoquinoline moiety have been used in Ni(II)-catalyzed oxidative coupling reactions. This method has broad scope and high functional group compatibility, making it useful for synthesizing complex organic molecules (Aihara et al., 2014).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which are crucial for understanding their antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
Luminescent Properties and Stimuli-responsive Behavior
Pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties. These features are beneficial for the development of new materials in optoelectronics and sensing applications (Srivastava et al., 2017).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to 3-(2-aminoethyl)benzamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to inhibit various enzymes and proteins . The presence of a carboxamide moiety in these compounds allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may also produce diverse molecular and cellular effects.
Safety and Hazards
The safety information for “3-(2-Aminoethyl)benzamide” includes several hazard statements, such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for “3-(2-Aminoethyl)benzamide” are not mentioned in the search results, benzamides are a significant class of amide compounds that have been widely used in various industries . Therefore, it is likely that research and development efforts will continue to explore the potential applications of “this compound” and similar compounds.
Análisis Bioquímico
Biochemical Properties
3-(2-Aminoethyl)benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered levels of neurotransmitters. Additionally, this compound can bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can impact gene expression by acting as a transcriptional regulator, thereby altering the expression of genes involved in cellular metabolism and stress responses . These changes can lead to variations in cellular metabolism, affecting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and RNA, influencing their stability and function. This binding can result in the inhibition or activation of specific genes, leading to changes in gene expression. Additionally, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions highlight the compound’s role in regulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function. At high doses, this compound can cause toxic effects, including neurotoxicity and liver damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(2-aminoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSNHWLRRNYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653870 | |
| Record name | 3-(2-Aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-88-1 | |
| Record name | 3-(2-Aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


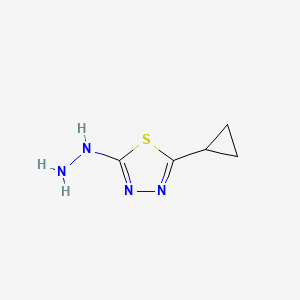
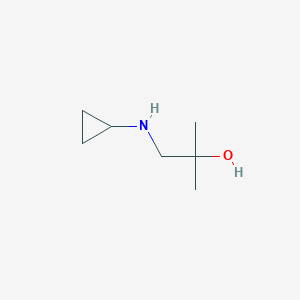

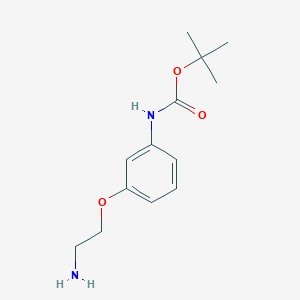
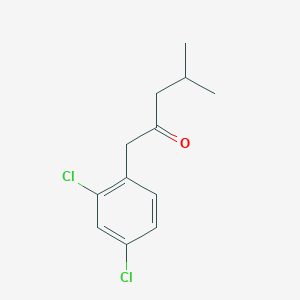
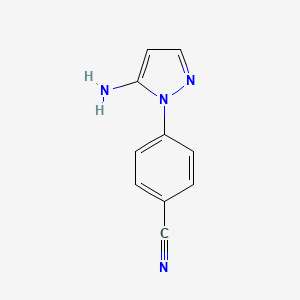
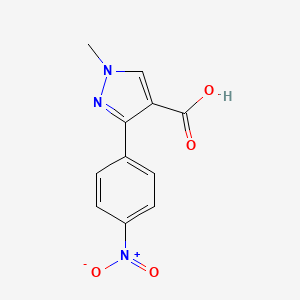
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
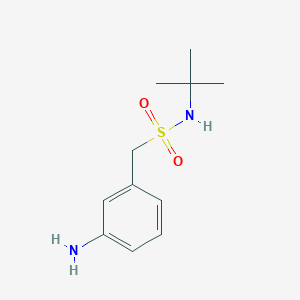
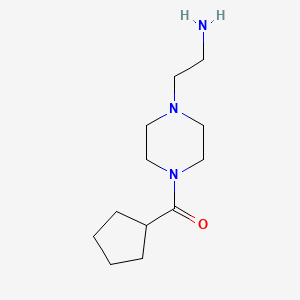

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
